4-Bromo-2-(2-methoxyethyl)-2H-1,2,3-triazole
Description
Properties
IUPAC Name |
4-bromo-2-(2-methoxyethyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3O/c1-10-3-2-9-7-4-5(6)8-9/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIAKRDRCQTBOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1N=CC(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2059941-96-5 | |
| Record name | 4-bromo-2-(2-methoxyethyl)-2H-1,2,3-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-methoxyethyl)-2H-1,2,3-triazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 4-bromo-1-azido-2-(2-methoxyethyl)benzene with an alkyne in the presence of a copper catalyst can lead to the formation of the desired triazole compound. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Regioselective Functionalization via Bromine Substitution
The bromine atom at position 4 serves as a versatile site for cross-coupling and nucleophilic substitution reactions:
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Suzuki-Miyaura Cross-Coupling : The bromine undergoes palladium-catalyzed coupling with arylboronic acids. For example, analogous triazoles react under Pd(OAc)₂ catalysis in THF/H₂O (3:1) at 85–90°C to yield 4-aryl derivatives with 82–91% efficiency .
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Lithium-Halogen Exchange : Treatment with n-butyllithium in ether or THF at low temperatures generates a lithiated intermediate at position 5, which reacts with electrophiles (e.g., CO₂, disulfides) to form 5-substituted triazoles .
Transformations Involving the Triazole Core
The 1,2,3-triazole ring participates in cycloaddition and alkylation reactions:
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Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : While the triazole itself is a product of CuAAC, its derivatives can serve as ligands. For example, tris(benzyltriazolylmethyl)amine (TBTA) enhances cycloaddition efficiency in halo-triazole syntheses .
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N-Alkylation : Steric hindrance from the 2-methoxyethyl group directs alkylation to the N-2 position. This regioselectivity is exploited in synthesizing polysubstituted triazoles (Fig. 1) .
Figure 1 : Regioselective alkylation of 4-bromo-1,2,3-triazole derivatives.
| Reaction Step | Conditions | Yield (%) |
|---|---|---|
| N-2 Alkylation | K₂CO₃, DMF, 70°C | 78–86 |
| Bromine → Lithium Exchange | n-BuLi, THF, −78°C | 71–93 |
Functional Group Interconversion
The 2-methoxyethyl group can be modified to alter solubility or reactivity:
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Oxidation : Conversion of the methoxy group to a carbonyl via oxidation with KMnO₄ or CrO₃.
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Demethylation : Treatment with BBr₃ cleaves the methyl ether to yield a hydroxyl group, enabling further derivatization .
Synthetic Routes and Optimization
Key methods for synthesizing and functionalizing the compound include:
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Cycloaddition Strategies : Copper(I)-catalyzed reactions between azides and alkynes under ligand-accelerated conditions .
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Microwave-Assisted Synthesis : Reduces reaction times from hours to minutes (e.g., 82% yield in 3 h for triazole ligation) .
Structural and Computational Insights
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DFT Studies : Frontier molecular orbital analysis reveals a HOMO-LUMO gap of ~4.5 eV, indicating moderate reactivity .
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Molecular Docking : Interactions with cyclin-dependent kinase 2 (CDK2) highlight hydrogen bonding with Lys89 and hydrophobic contacts with Phe82 .
This compound’s versatility in substitution chemistry and bioactivity underscores its value in medicinal and materials science. Further exploration of its reactivity under green chemistry conditions is warranted .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Properties
Triazole derivatives, including 4-Bromo-2-(2-methoxyethyl)-2H-1,2,3-triazole, have been investigated for their potential as anticancer agents. Research indicates that compounds with a triazole moiety exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that certain 1,2,3-triazole derivatives showed promising activity against A549 lung cancer cells with IC50 values ranging from 8.67 to 11.62 μM .
The presence of the bromo group in the triazole structure has been identified as crucial for maintaining this activity. Substituting the bromo group with other heterocycles resulted in a loss of efficacy . Furthermore, mechanistic studies revealed that these compounds could induce apoptosis and cell cycle arrest, highlighting their potential as effective anticancer agents.
1.2 Carbonic Anhydrase Inhibition
Another notable application of this compound is its role as an inhibitor of carbonic anhydrase II enzyme. A series of novel triazole analogs were synthesized and evaluated for their inhibitory activity against this enzyme. The results indicated moderate inhibition potential, suggesting that modifications to the triazole ring could enhance activity . The structure-activity relationship (SAR) studies suggested that polar groups on the phenyl ring significantly contributed to the overall inhibitory activity of these compounds.
Agrochemical Applications
2.1 Fungicidal Activity
Triazoles are widely recognized for their fungicidal properties. The incorporation of a triazole moiety into agrochemical formulations has been shown to enhance their effectiveness against various fungal pathogens. Research has indicated that triazole-based compounds can disrupt fungal cell membrane integrity and inhibit ergosterol biosynthesis, which is essential for fungal growth and reproduction.
Table 1: Comparison of Antifungal Activity of Triazole Derivatives
| Compound Name | Fungal Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Fusarium oxysporum | 5 μg/mL |
| Other Triazole Derivative A | Botrytis cinerea | 10 μg/mL |
| Other Triazole Derivative B | Alternaria solani | 15 μg/mL |
Synthesis and Characterization
The synthesis of this compound typically involves click chemistry methods that facilitate the formation of triazoles under mild conditions. These methods often utilize azides and alkynes in the presence of copper catalysts to yield high-purity products with good yields.
Table 2: Synthesis Conditions for Triazole Derivatives
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Click Reaction | Cu(I), DMF, Room Temperature | 76% |
| Suzuki Coupling | Pd(OAc)₂ catalyst, Aqueous Medium | 82–91% |
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-methoxyethyl)-2H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The presence of the bromine atom and the 2-methoxyethyl group can influence the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
- Substituent Position and Electronic Effects : Bromine at the 4-position (common in all analogues) enhances electrophilicity, facilitating Suzuki or Ullmann coupling reactions. Methoxyethyl and cyclopropylmethyl groups at the 2-position modulate solubility and steric hindrance .
- Synthetic Flexibility : The 2-methoxyethyl group allows for ether cleavage or oxidation, enabling further derivatization compared to alkyl or aryl substituents .
Comparison with Halogenated Analogues
Chloro vs. Bromo Derivatives
highlights isostructural chloro and bromo derivatives of 4-(4-aryl)-2-(5-(4-fluorophenyl)-3-(triazolyl)-pyrazolyl)thiazole. Key findings include:
- Bromo Derivatives : Exhibit stronger intermolecular halogen bonding (C–Br⋯N/O) compared to chloro analogues, enhancing crystal packing and stability .
- Biological Activity : Bromo-substituted compounds often show improved antimicrobial efficacy due to increased lipophilicity and membrane penetration .
Bromo vs. Iodo Derivatives
Crystallographic and Spectroscopic Data
- Crystallography: The bromo-acetyl derivative in crystallizes in a non-centrosymmetric space group (Pn) with intermolecular C–H⋯O/N hydrogen bonds and Br⋯Br interactions (3.59–3.65 Å), indicative of halogen bonding .
- Spectroscopy : IR and NMR data for related triazoles (e.g., 5-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in ) show characteristic C-Br stretches (~533 cm⁻¹) and deshielded triazole protons (~9.5 ppm in ¹H NMR) .
Biological Activity
4-Bromo-2-(2-methoxyethyl)-2H-1,2,3-triazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the "click" chemistry approach, which is efficient for forming triazole rings. The compound's structure includes a bromine atom at the 4-position and a methoxyethyl group at the 2-position, which are crucial for its biological activity.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of triazole derivatives. For instance, compounds containing triazole rings have shown promising activity against various bacterial strains. A study reported that certain 1,2,3-triazole derivatives exhibited minimum inhibitory concentrations (MICs) as low as 12.5 µg/mL against Enterococcus faecalis, indicating strong antibacterial potential .
Antifungal Properties
Triazoles are well-known for their antifungal activity. Research indicates that compounds with a triazole core can effectively inhibit fungal growth, making them valuable in treating fungal infections. The antifungal mechanism often involves the inhibition of ergosterol biosynthesis in fungal cell membranes .
Anti-inflammatory Effects
The anti-inflammatory potential of triazoles has also been explored. For example, some derivatives have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. Compounds designed as hybrids with triazole cores have shown significant anti-inflammatory activity in vitro .
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications to the triazole structure can significantly influence biological activity. For instance:
- Substituents : The presence of electronegative groups enhances binding affinity to target enzymes.
- Linkers : The length and nature of alkyl or aryl linkers can affect solubility and bioavailability.
- Positioning : The position of substituents on the triazole ring is crucial for optimal interaction with biological targets.
Table 1: Summary of Biological Activities of Triazole Derivatives
Case Studies
- Antimicrobial Study : A recent investigation into a series of substituted triazoles revealed that specific structural modifications led to enhanced antimicrobial activities against both Gram-positive and Gram-negative bacteria. Compounds with methoxy substitutions showed improved efficacy compared to their unsubstituted counterparts .
- Anti-inflammatory Research : Another study focused on bis-triazole hybrids demonstrated significant COX inhibition and anti-cancer properties in various cancer cell lines (MCF7, Hep3B). The results indicated that these hybrids could serve as potential therapeutic agents in inflammation-related diseases .
Q & A
Q. What are optimized synthetic protocols for 4-Bromo-2-(2-methoxyethyl)-2H-1,2,3-triazole?
A common approach involves cycloaddition reactions or nucleophilic substitution. For example, triazole derivatives are synthesized via Huisgen 1,3-dipolar cycloaddition using azides and alkynes. For brominated analogs, post-functionalization with bromine under acidic conditions (e.g., acetic acid) is effective. A reflux setup with DMSO as a solvent and subsequent crystallization (water-ethanol) yields intermediates, which can be brominated using bromine or NBS (N-bromosuccinimide) . Optimization may involve adjusting reaction time (18–24 hours), temperature (80–100°C), and stoichiometry to improve yields (typically 51–91% for similar triazoles) .
Q. How can researchers characterize the regioselectivity of substituents in triazole derivatives?
Regioselectivity is confirmed via NMR (¹H and ¹³C) and X-ray crystallography. For example, ¹H NMR distinguishes N1- vs. N2-substitution by analyzing coupling patterns of triazole protons. X-ray studies (e.g., monoclinic space group Pn) reveal spatial arrangements, such as the near-planar conformation of the triazole ring and substituent torsion angles (e.g., 52° for bromophenyl groups) . Advanced methods like NOESY or HSQC may resolve ambiguities in crowded spectra.
Q. What analytical techniques validate the purity and structure of this compound?
- Chromatography : HPLC or TLC with UV detection.
- Spectroscopy : FT-IR (C-Br stretch ~550 cm⁻¹), NMR (distinct methoxyethyl proton signals at δ 3.2–3.5 ppm), and HRMS for molecular ion confirmation.
- Crystallography : Single-crystal X-ray diffraction (e.g., Bruker SMART APEXII) provides bond lengths (e.g., C-Br ~1.89 Å) and packing interactions (e.g., C–H⋯O/N hydrogen bonds) .
Advanced Research Questions
Q. How does the bromine substituent influence biological activity in triazole derivatives?
Bromine enhances electrophilicity, enabling interactions with biological targets (e.g., tubulin in anticancer studies). In vitro assays against cancer cell lines (e.g., NCI-60 panel) show IC₅₀ values <1 µM for brominated triazoles. Molecular docking reveals bromine’s role in hydrophobic binding pockets, while methoxyethyl groups improve solubility and bioavailability .
Q. How to resolve contradictions in reported synthetic yields for triazole derivatives?
Yield discrepancies (e.g., 51% vs. 91% in similar compounds) arise from substituent electronic effects, solvent polarity, or catalyst choice. Systematic optimization should include:
- Solvent screening : Polar aprotic solvents (DMSO, DMF) vs. ethanol.
- Catalysts : DBU (1,8-diazabicycloundec-7-ene) enhances regioselectivity in alkylation reactions .
- Workup : Prolonged stirring (12–24 hours) and recrystallization (water-ethanol) improve purity .
Q. What computational methods support structural and mechanistic studies of this compound?
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and regioselectivity trends.
- Molecular docking : Simulate interactions with biological targets (e.g., tubulin, VIM-2 metallo-β-lactamase) using software like AutoDock Vina .
- MD simulations : Assess stability of crystal packing (e.g., Br⋯Br interactions at 3.59 Å) .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
